An In-depth Technical Guide to Acid-PEG6-C2-Boc
An In-depth Technical Guide to Acid-PEG6-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG6-C2-Boc, chemically known as N-Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development. Its structure incorporates a Boc-protected amine, a hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid with a two-carbon (C2) alkyl chain. This unique combination of functionalities allows for the covalent attachment of this linker to a wide array of molecules, thereby modifying their pharmacokinetic and pharmacodynamic properties.
The hydrophilic nature of the PEG6 spacer enhances the solubility and stability of the conjugated molecules in aqueous environments, a critical attribute for many biological applications. Furthermore, the terminal carboxylic acid and the Boc-protected amine provide orthogonal handles for sequential conjugation reactions. The Boc protecting group can be readily removed under mild acidic conditions to reveal a primary amine, which can then be coupled to other molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Acid-PEG6-C2-Boc.
Chemical and Physical Properties
Acid-PEG6-C2-Boc is typically a colorless to pale yellow liquid or oily substance at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid | [1] |
| Synonyms | Boc-NH-PEG6-propionic acid, t-Boc-N-amido-PEG6-propionic acid | |
| CAS Number | 882847-13-4 | [1] |
| Molecular Formula | C₂₀H₃₉NO₁₀ | [1] |
| Molecular Weight | 453.52 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/oily matter | |
| Purity | ≥95% (typically analyzed by HPLC) | |
| Solubility | Soluble in DMSO, DCM, DMF, and water | |
| Storage Conditions | -20°C or -5°C, protected from light and moisture |
Synthesis and Experimental Protocols
The synthesis of Acid-PEG6-C2-Boc is generally achieved through a two-step process. The first step involves the mono-Boc protection of a commercially available hexaethylene glycol diamine. The resulting intermediate, Boc-NH-PEG6-NH₂, is then reacted to introduce the propionic acid moiety.
Synthesis of Boc-NH-PEG6-NH₂ (Intermediate)
A common method for the selective mono-Boc protection of diamines involves the in-situ formation of the mono-hydrochloride salt of the diamine, followed by reaction with di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Hexaethylene glycol diamine
-
Anhydrous Methanol
-
Trimethylsilyl chloride (TMSCl) or Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the stirred solution. This generates HCl in situ, forming the mono-hydrochloride salt of the diamine.
-
Allow the reaction to stir at 0°C for 30 minutes.
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in anhydrous dichloromethane (DCM).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Boc-NH-PEG6-NH₂.
Synthesis of Acid-PEG6-C2-Boc
The terminal primary amine of Boc-NH-PEG6-NH₂ can be reacted with succinic anhydride to introduce the propionic acid moiety.
Materials:
-
Boc-NH-PEG6-NH₂ (from step 3.1)
-
Succinic anhydride
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, to scavenge any acid formed)
Procedure:
-
Dissolve Boc-NH-PEG6-NH₂ (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere.
-
Add succinic anhydride (1.1 equivalents) to the solution.
-
If desired, add a non-nucleophilic base like TEA or DIPEA (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with a mild aqueous acid (e.g., 0.1 M HCl) to remove any unreacted amine and base.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel or by preparative reverse-phase HPLC to yield the final product, Acid-PEG6-C2-Boc.
Analytical Characterization
The identity and purity of Acid-PEG6-C2-Boc are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the molecule by identifying the chemical shifts and integration of the protons corresponding to the Boc group, the PEG chain, and the propionic acid moiety.
Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):
-
~1.44 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
~2.60 (t, 2H): Methylene protons adjacent to the carboxylic acid.
-
~3.25 (q, 2H): Methylene protons adjacent to the Boc-protected nitrogen.
-
~3.5-3.7 (m, 24H): Methylene protons of the hexaethylene glycol (PEG6) chain.
-
~5.0 (br s, 1H): NH proton of the carbamate.
-
~11.0 (br s, 1H): Carboxylic acid proton (this peak may be broad and its position can vary).
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of Acid-PEG6-C2-Boc. A reverse-phase C18 column is commonly used with a gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid.
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-dependent gradient from low to high percentage of Mobile Phase B.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
Mass Spectrometry (MS)
Mass spectrometry, typically using electrospray ionization (ESI), is employed to confirm the molecular weight of the compound.
Expected Mass:
-
[M+H]⁺: 454.52
-
[M+Na]⁺: 476.50
Applications and Signaling Pathways
Acid-PEG6-C2-Boc is a versatile building block, primarily used as a linker in the synthesis of more complex molecules for biomedical applications.
PROTACs and Targeted Protein Degradation
A major application of Acid-PEG6-C2-Boc is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The Acid-PEG6-C2-Boc linker serves to connect the target-binding ligand and the E3 ligase ligand, with the PEG6 chain providing the necessary spacing and solubility.
Bioconjugation and Drug Delivery
The orthogonal reactive groups of Acid-PEG6-C2-Boc make it an ideal linker for conjugating various molecules. For instance, the carboxylic acid can be activated to react with primary amines on proteins or peptides. Following deprotection of the Boc group, the newly formed primary amine can be further functionalized. This allows for the creation of antibody-drug conjugates (ADCs), PEGylated drugs with improved pharmacokinetic profiles, and targeted imaging agents.
Conclusion
Acid-PEG6-C2-Boc is a valuable and versatile heterobifunctional linker that plays a crucial role in modern drug discovery and development. Its well-defined structure, characterized by a Boc-protected amine, a hydrophilic PEG6 spacer, and a terminal propionic acid, provides researchers with a powerful tool for the precise construction of complex biomolecules. The synthetic and analytical protocols outlined in this guide offer a framework for the successful implementation of Acid-PEG6-C2-Boc in various research and development endeavors, particularly in the promising field of targeted protein degradation and advanced drug delivery systems.
